Anilinium Ion Is 6 Orders of Magnitude More Acidic Than Methylammonium: pKa Comparison
The anilinium ion (phenylazanium) exhibits a pKa of 4.63, whereas the methylammonium ion has a pKa of 10.64 [1]. This 6.01 pKa unit difference corresponds to a 10^6-fold difference in acid dissociation constant (Ka), meaning that at pH 7.4, anilinium is >99.9% deprotonated, while methylammonium remains >99.9% protonated. This governs the speciation, solubility, and membrane permeability of the two species in any aqueous environment.
ΔpKa = 6.01
| Evidence Dimension | Acid dissociation constant (pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa = 4.63 (anilinium ion) |
| Comparator Or Baseline | pKa = 10.64 (methylammonium ion) |
| Quantified Difference | ΔpKa = 6.01 (Ka ratio ~ 1.0 × 10^6) |
| Conditions | Aqueous solution, 25 °C, standard tabulated values [1] |
Why This Matters
When selecting a protonated amine for a buffer, salt form, or biological assay, the 6-order-of-magnitude acidity difference means that anilinium and alkylammonium ions will exist in opposite protonation states at any pH between ~5 and 9, leading to radically different solubility, reactivity, and target engagement.
- [1] OpenStax Organic Chemistry. 24.4 Basicity of Arylamines. Anilinium ion pKa = 4.63; methylammonium ion pKa = 10.64. View Source
